2,3-Dichloro-4-methoxybenzoic Acid

Vue d'ensemble

Description

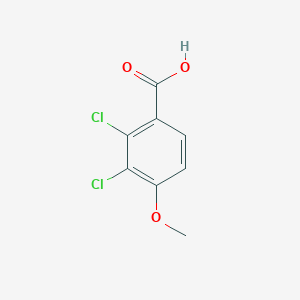

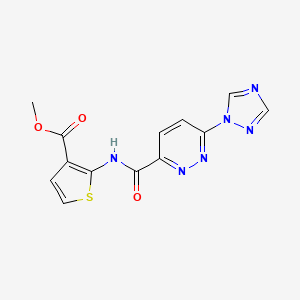

2,3-Dichloro-4-methoxybenzoic acid, also known as dicamba, is a synthetic chemical compound that belongs to the benzoic acid family. It is a chlorinated derivative of o-anisic acid .

Synthesis Analysis

While specific synthesis methods for 2,3-Dichloro-4-methoxybenzoic acid were not found in the search results, it’s worth noting that dicamba and its derivatives are often synthesized through various chemical reactions involving chlorination and methoxylation .Molecular Structure Analysis

The molecular formula of 2,3-Dichloro-4-methoxybenzoic acid is C8H6Cl2O3 . Its IUPAC Standard InChI is InChI=1S/C8H6Cl2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dichloro-4-methoxybenzoic acid include a molecular weight of 221.04 g/mole . It is a white to brown crystalline solid . More specific properties such as solubility, melting point, and boiling point were not found in the search results.Applications De Recherche Scientifique

Herbicide in Agriculture

Dicamba is a halogenated aromatic herbicide commonly used to remove and control broad leaf weeds in various crop fields . It is mainly used to control post emergence of broad leaf type of weeds in the crop field .

Weed Control in Non-Agricultural Areas

Apart from agricultural fields, Dicamba is also used to eradicate weeds in railway embankments, drainages, and gardens .

Use in Genetically Modified Crops

Recent advances in biotechnology have produced cultivars of corn, soybean, and cotton that are resistant to the synthetic-auxin herbicide Dicamba . This technology allows Dicamba herbicides to be applied in new crops, at new periods in the growing season, and over greatly expanded areas .

Study of Off-Target Movement

The scientific community and general public have further examined off-target transport mechanisms (e.g., spray drift, volatilization, and tank contamination) and the visual responses of soybeans to ultralow Dicamba concentrations .

Research on Environmental Impact

Due to its high water solubility and weak adsorption to soil, Dicamba is often detected more in surface than groundwater . Studies have been conducted to understand its environmental impact and develop methods for its removal .

Biological Treatment Research

Research has been conducted on the biological treatment of Dicamba using anaerobic-aerobic sequential batch reactors . The study revealed that long operation periods, long solids retention time (SRT), and low oxidation reduction potential (ORP) play important roles in the breakdown of Dicamba to its transformation products and subsequent removal in the system .

Safety and Hazards

Mécanisme D'action

Target of Action

2,3-Dichloro-4-methoxybenzoic Acid, also known as Dicamba, is a selective systemic herbicide . The primary targets of 2,3-Dichloro-4-methoxybenzoic Acid are annual and perennial broadleaf weeds . The compound acts by disrupting the growth of these weeds, thereby controlling their proliferation .

Mode of Action

The mode of action of 2,3-Dichloro-4-methoxybenzoic Acid involves disruption of transport systems and interference with nucleic acid metabolism . This interaction with its targets leads to abnormal growth in the weeds, effectively controlling their spread .

Biochemical Pathways

2,3-Dichloro-4-methoxybenzoic Acid affects several biochemical pathways. It induces abnormal growth typical of growth-hormone herbicides . The compound also participates in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects, including the formation of new compounds and the alteration of existing biochemical pathways .

Pharmacokinetics

The pharmacokinetics of 2,3-Dichloro-4-methoxybenzoic Acid involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is highly soluble in water, volatile, and has a low potential to leach to groundwater based on its chemical properties .

Result of Action

The result of the action of 2,3-Dichloro-4-methoxybenzoic Acid is the control of weed growth. The compound induces abnormal growth in weeds, leading to their eventual death . This results in the effective control of weed proliferation, thereby improving crop yields .

Action Environment

The action of 2,3-Dichloro-4-methoxybenzoic Acid is influenced by various environmental factors. For instance, the compound’s volatility means that it can be affected by temperature and wind conditions . Additionally, its solubility in water means that rainfall and humidity can impact its distribution and efficacy . The compound’s stability can also be affected by factors such as soil pH and the presence of other chemicals in the environment .

Propriétés

IUPAC Name |

2,3-dichloro-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUBSPQVQNPGBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-4-methoxybenzoic Acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2684468.png)

![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]furan-2-carboxamide](/img/structure/B2684472.png)

![[(1S,2R)-2-(Dimethylamino)cyclohexyl]methanol](/img/structure/B2684474.png)

![3-benzyl-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2684477.png)

![1-(3,5-dimethoxyphenyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2684478.png)

![4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2684479.png)

![Methyl (E)-4-[[1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-pyridin-2-ylethyl]amino]-4-oxobut-2-enoate](/img/structure/B2684480.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2684483.png)

![3-(2,5-dimethoxyphenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2684485.png)